molecular formula C7H8ClN3O2 B1493294 (6-Chloropyrimidin-4-yl)alanine CAS No. 2089718-50-1

(6-Chloropyrimidin-4-yl)alanine

Cat. No.: B1493294
CAS No.: 2089718-50-1
M. Wt: 201.61 g/mol
InChI Key: YGSZJLIGMUTQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyrimidin-4-yl)alanine is a chemical compound that combines a pyrimidine ring with a chlorine atom at the 6th position and an alanine amino acid

Biochemical Analysis

Biochemical Properties

(6-Chloropyrimidin-4-yl)alanine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including alanine dehydrogenase and pyrimidine nucleoside phosphorylase, influencing their catalytic activities. The interaction with alanine dehydrogenase involves the reduction of pyruvate to L-alanine, while the interaction with pyrimidine nucleoside phosphorylase affects the cleavage of nucleosides . These interactions highlight the compound’s potential in regulating metabolic pathways and enzyme functions.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis . Additionally, this compound impacts gene expression by regulating transcription factors and epigenetic modifications, thereby influencing cellular differentiation and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions. For example, this compound inhibits the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under standard laboratory conditions, with gradual degradation observed over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target pathways without adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without triggering toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound participates in the alanine biosynthesis pathway, where it is converted to L-alanine by alanine dehydrogenase . Additionally, this compound affects the pyrimidine metabolism pathway by modulating the activity of pyrimidine nucleoside phosphorylase, influencing the levels of pyrimidine nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, this compound interacts with binding proteins that regulate its localization and accumulation in specific cellular compartments . These interactions ensure the targeted delivery and effective distribution of the compound within the cellular environment.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s role in modulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyrimidin-4-yl)alanine typically involves the following steps:

  • Starting Materials: The synthesis begins with pyrimidin-4-ylalanine as the starting material.

  • Chlorination: The pyrimidin-4-ylalanine undergoes chlorination to introduce the chlorine atom at the 6th position. This step is usually carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

  • Purification: The resulting compound is purified through crystallization or other suitable purification techniques to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (6-Chloropyrimidin-4-yl)alanine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions, particularly at the chlorine atom, can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific reagents employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

(6-Chloropyrimidin-4-yl)alanine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is utilized in biological research to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: this compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(6-Chloropyrimidin-4-yl)alanine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrimidine derivatives, such as 4-aminopyrimidin-6-ylalanine and 6-bromopyrimidin-4-ylalanine, share structural similarities.

  • Uniqueness: The presence of the chlorine atom at the 6th position distinguishes this compound from its analogs, potentially leading to different chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-4(7(12)13)11-6-2-5(8)9-3-10-6/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZJLIGMUTQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloropyrimidin-4-yl)alanine
Reactant of Route 2
Reactant of Route 2
(6-Chloropyrimidin-4-yl)alanine
Reactant of Route 3
Reactant of Route 3
(6-Chloropyrimidin-4-yl)alanine
Reactant of Route 4
Reactant of Route 4
(6-Chloropyrimidin-4-yl)alanine
Reactant of Route 5
Reactant of Route 5
(6-Chloropyrimidin-4-yl)alanine
Reactant of Route 6
Reactant of Route 6
(6-Chloropyrimidin-4-yl)alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.